molecular formula C19H18ClN3O2S B2759720 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 688337-50-0

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2759720
CAS No.: 688337-50-0
M. Wt: 387.88
InChI Key: BQZPFXYOEASECQ-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticonvulsant Activity : One area of application involves the synthesis of derivatives of this compound to assess their anticonvulsant properties. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives have been synthesized and evaluated for their efficacy against seizures induced by maximal electroshock, highlighting the potential therapeutic applications of these compounds in treating convulsive disorders (Aktürk et al., 2002).

  • Antitumor Activity : Another significant application is in the domain of cancer research, where derivatives bearing different heterocyclic ring systems have been synthesized and screened for antitumor activity. This screening was conducted in vitro against a broad panel of human tumor cell lines derived from various cancers, identifying compounds with notable anticancer efficacy (Yurttaş et al., 2015).

  • Herbicide Metabolism : Research also extends into understanding the metabolism of related chloroacetamide herbicides in human and rat liver microsomes. This investigation sheds light on the metabolic pathways and potential toxicological impacts of these compounds, contributing to the safety assessment of herbicides and related chemicals (Coleman et al., 2000).

  • Inhibition of Fatty Acid Synthesis : The compound's analogs have been studied for their ability to inhibit fatty acid synthesis in certain algae, providing insights into the mechanism of action of chloroacetamide herbicides and their potential environmental effects (Weisshaar & Böger, 1989).

  • Antibacterial Agents : Derivatives of this compound have been synthesized and evaluated for their antibacterial activity, showcasing the chemical's potential in developing new antimicrobial agents with efficacy against various bacterial strains (Desai et al., 2008).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-17-6-4-3-5-16(17)22-18(24)13-26-19-21-11-12-23(19)15-9-7-14(20)8-10-15/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZPFXYOEASECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.